2-Octylpiperidine
Description
2-Octylpiperidine is a secondary amine characterized by a piperidine ring (a six-membered saturated heterocycle containing one nitrogen atom) substituted with an octyl chain at the 2-position. This structural configuration confers significant lipophilicity, making it less polar compared to simpler piperidine derivatives.
Properties
Molecular Formula |
C13H27N |
|---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
2-octylpiperidine |
InChI |
InChI=1S/C13H27N/c1-2-3-4-5-6-7-10-13-11-8-9-12-14-13/h13-14H,2-12H2,1H3 |
InChI Key |
DDTVHZWNJBIVQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CCCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Octylpiperidine can be synthesized through several methods. One common approach involves the alkylation of piperidine with octyl halides under basic conditions. Another method includes the reduction of 2-octylpyridine using hydrogenation catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Octylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring nitrogen acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-Octylpiperidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic properties.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Octylpiperidine involves its interaction with various molecular targets. As a piperidine derivative, it can modulate neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism. This interaction can affect various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
The following compounds exhibit structural or functional similarities to 2-Octylpiperidine, based on CAS registry data and similarity metrics (Table 1):
| Compound Name | CAS No. | Similarity Score | Key Structural Features |
|---|---|---|---|
| This compound | N/A | Reference | Piperidine + 2-octyl chain |
| (2R,4R)-4-Methylpiperidine-2-carboxylic acid | 74892-81-2 | 0.90 | Piperidine + 4-methyl + 2-carboxylic acid |
| 6-Methylpiperidine-2-carboxylic acid | 99571-58-1 | 0.85 | Piperidine + 6-methyl + 2-carboxylic acid |
| (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | 145513-91-3 | 1.00 | Octahydroindole + 2-carboxylic acid |
Table 1 : Structural analogues of this compound and similarity metrics .
Key Observations:
- Carboxylic Acid Derivatives : Both 4-Methylpiperidine-2-carboxylic acid and 6-Methylpiperidine-2-carboxylic acid feature polar carboxylic acid groups, enhancing their water solubility compared to this compound. The methyl substituents minimally affect lipophilicity but may influence stereochemical interactions in synthesis .
- Octahydroindole Derivatives : Despite a similarity score of 1.00, these compounds differ structurally due to their fused bicyclic indole ring system. This difference could confer distinct reactivity, such as increased rigidity or altered hydrogen-bonding capacity .
Physicochemical and Functional Differences
- Lipophilicity : The octyl chain in this compound drastically increases its hydrophobicity, making it less suitable for aqueous-phase reactions compared to carboxylic acid-containing analogues.
- Stereochemical Complexity : The octahydroindole derivatives’ fused ring system may offer advantages in asymmetric catalysis or medicinal chemistry, where conformational rigidity is critical .
Research Findings and Implications
- Synthetic Utility : Piperidine derivatives with polar groups (e.g., carboxylic acids) are prioritized in pharmaceutical synthesis for their solubility and ease of functionalization, whereas this compound’s hydrophobicity limits its utility outside niche applications .
- Biological Activity: Piperidine and indole derivatives are common in bioactive molecules.
Biological Activity
2-Octylpiperidine is a piperidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with an octyl group at the second position. This structural modification influences its lipophilicity and biological interactions, making it a candidate for various pharmacological applications.
Biological Activities
1. Antimicrobial Activity
Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various piperidine compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating that certain derivatives possess potent antibacterial activity. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .
2. Enzyme Inhibition
Piperidine derivatives are known for their ability to inhibit various enzymes. For example, studies have shown that modifications in the piperidine structure can enhance the inhibition of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
3. Cardiovascular Effects
Recent pharmacological evaluations have indicated that certain piperidine derivatives can modulate calcium channels, impacting cardiovascular function. Specifically, compounds similar to this compound have been shown to lower blood pressure in animal models without causing reflex tachycardia, a common side effect associated with traditional calcium channel blockers .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : Piperidines often act as ligands for various receptors, including adrenergic and cholinergic receptors, influencing neurotransmission and cardiovascular responses.
- Ion Channel Modulation : The ability to modulate voltage-gated ion channels contributes to its effects on muscle contraction and neuronal excitability.
- Enzyme Inhibition : As mentioned earlier, enzyme inhibition plays a crucial role in its pharmacological profile, particularly regarding AChE and other metabolic enzymes.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Antibacterial Efficacy : In one study, a series of synthesized piperidine derivatives were tested against a panel of bacteria. The results showed that this compound exhibited moderate to strong activity against Bacillus subtilis and Salmonella typhi, suggesting its potential use as an antibacterial agent .
- Neuroprotective Effects : Another study explored the neuroprotective effects of piperidine derivatives in models of oxidative stress. The findings indicated that these compounds could mitigate neuronal damage, supporting their use in treating neurodegenerative diseases .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
